N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a phenyl ring, which is further connected to a triazine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 4-(benzenesulfonyl)aniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N2-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its inhibitory effect on carbonic anhydrase enzymes is attributed to the binding of the sulfonyl group to the active site of the enzyme, thereby blocking its activity. This interaction disrupts the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities, such as enzyme inhibition and antimicrobial properties.
Triazine derivatives: Compounds like melamine and cyanuric acid also contain the triazine core and are used in various industrial applications.
Uniqueness
N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to the combination of the benzenesulfonyl group and the triazine core, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
CAS No. |
57142-59-3 |
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Molecular Formula |
C21H18N6O2S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-N-[4-(benzenesulfonyl)phenyl]-4-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H18N6O2S/c22-19-25-20(23-15-7-3-1-4-8-15)27-21(26-19)24-16-11-13-18(14-12-16)30(28,29)17-9-5-2-6-10-17/h1-14H,(H4,22,23,24,25,26,27) |
InChI Key |
WLOHFSANDZEPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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